![molecular formula C21H20N4OS B2578139 8-[(5-Benzylsulfanyl-4-ethyl-1,2,4-triazol-3-yl)methoxy]quinoline CAS No. 620572-36-3](/img/structure/B2578139.png)
8-[(5-Benzylsulfanyl-4-ethyl-1,2,4-triazol-3-yl)methoxy]quinoline
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Description
The compound “8-[(5-Benzylsulfanyl-4-ethyl-1,2,4-triazol-3-yl)methoxy]quinoline” has a molecular formula of C21H20N4OS . It is a derivative of quinoline, which is a heterocyclic aromatic organic compound. This compound is known for its benzylsulfanyl, ethyl, and triazolyl groups .
Molecular Structure Analysis
The molecular structure of “8-[(5-Benzylsulfanyl-4-ethyl-1,2,4-triazol-3-yl)methoxy]quinoline” includes a benzylsulfanyl group, an ethyl group, and a 1,2,4-triazol-3-yl group attached to a quinoline base . The exact structure can be determined using spectroscopic techniques .Physical And Chemical Properties Analysis
The compound “8-[(5-Benzylsulfanyl-4-ethyl-1,2,4-triazol-3-yl)methoxy]quinoline” has a molecular weight of 376.475 Da . Other physical and chemical properties are not available in the retrieved data.Scientific Research Applications
Quinoline Derivatives in Scientific Research
Quinoline and its derivatives are explored in a wide range of scientific research due to their diverse biological activities and applications. For example, the synthesis of novel quinoline-3-carbaldehyde hydrazones bearing a 1,2,4-triazole or benzotriazole moiety has been investigated for their in vitro cytotoxic properties against human tumor cell lines, demonstrating potential as anticancer agents (Korcz, Sa̧czewski, Bednarski, & Kornicka, 2018). This research highlights the quinoline structure's capacity to interact with biological targets, offering a foundation for developing therapeutic agents.
Triazole-Linked Quinoline Compounds
Compounds combining triazole groups with quinoline have been synthesized and evaluated for various biological activities. For instance, the creation of 8-alkoxy-5-(4H-1,2,4-triazol-4-yl)quinoline derivatives has been assessed for their anticonvulsant activity, with some derivatives showing significant protective indexes, indicating their potential as safer anticonvulsant drugs compared to existing treatments (Wang, Deng, Zheng, Zhang, & Quan, 2013). These findings suggest that incorporating triazole rings into quinoline derivatives can enhance their pharmacological profiles, offering new avenues for drug development.
Antimicrobial and Antitumor Applications
Quinoline derivatives containing azole nuclei have been evaluated for their antimicrobial activity, showing effectiveness against a variety of microorganisms (Özyanik, Demirci, Bektaş, & Demirbas, 2012). Additionally, fused tetracyclic quinoline derivatives have been investigated for their DNA intercalative properties and antitumor activity, with some compounds demonstrating potent in vitro and in vivo activities, comparable to known antitumor agents (Yamato, Takeuchi, Hashigaki, Ikeda, Chang, Takeuchi, Matsushima, Tsuruo, Tashiro, & Tsukagoshi, 1989). These studies illustrate the broad potential of quinoline derivatives in addressing antimicrobial resistance and cancer treatment challenges.
properties
IUPAC Name |
8-[(5-benzylsulfanyl-4-ethyl-1,2,4-triazol-3-yl)methoxy]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4OS/c1-2-25-19(23-24-21(25)27-15-16-8-4-3-5-9-16)14-26-18-12-6-10-17-11-7-13-22-20(17)18/h3-13H,2,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMAGIMEGKKMFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=CC=C2)COC3=CC=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-{[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methoxy}quinoline |
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